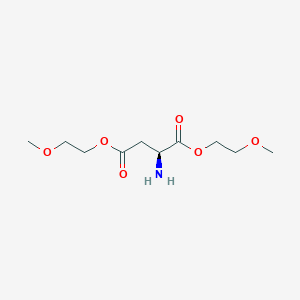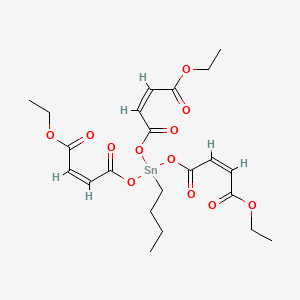
d-Cp-Aafg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “d-Cp-Aafg” is a synthetic chemical known for its unique properties and applications in various fields It is a derivative of diphenylcyclopropenone, which is commonly used in dermatology for treating conditions like alopecia areata
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “d-Cp-Aafg” involves several steps, starting with the preparation of diphenylcyclopropenone. The compound is typically synthesized through a reaction involving benzene and chloroform in the presence of a strong base like sodium hydroxide. The reaction conditions include maintaining a temperature of around 50-60°C and using a solvent such as acetone .
Industrial Production Methods
Industrial production of “this compound” follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
“d-Cp-Aafg” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature
Major Products Formed
The major products formed from these reactions include various derivatives of “this compound” with altered functional groups, which can be used for further chemical modifications and applications .
Aplicaciones Científicas De Investigación
“d-Cp-Aafg” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in studies related to cell signaling and molecular interactions.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and autoimmune disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of “d-Cp-Aafg” involves its interaction with specific molecular targets and pathways. The compound is known to induce contact dermatitis by stimulating the immune system. This involves the activation of white blood cells and the release of inflammatory mediators, which help in redirecting autoimmune attacks away from hair follicles, thereby promoting hair regrowth in conditions like alopecia areata .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylcyclopropenone: A closely related compound used in dermatology.
Diphencyprone: Another derivative with similar applications in treating skin conditions
Uniqueness
“d-Cp-Aafg” stands out due to its enhanced stability and efficacy in inducing immune responses compared to its analogs. Its unique chemical structure allows for more efficient interaction with molecular targets, making it a valuable compound in both research and therapeutic applications .
Propiedades
Número CAS |
80229-05-6 |
|---|---|
Fórmula molecular |
C34H36N9O11P |
Peso molecular |
777.7 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-5-[8-[acetyl(9H-fluoren-2-yl)amino]-2-amino-6-oxo-1H-purin-9-yl]-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C34H36N9O11P/c1-16(45)42(19-6-7-21-18(11-19)10-17-4-2-3-5-20(17)21)33-38-29-30(39-32(36)40-31(29)47)43(33)28-12-22(46)25(53-28)15-51-55(49,50)54-23-13-27(52-24(23)14-44)41-9-8-26(35)37-34(41)48/h2-9,11,22-25,27-28,44,46H,10,12-15H2,1H3,(H,49,50)(H2,35,37,48)(H3,36,39,40,47)/t22-,23?,24+,25+,27+,28+/m0/s1 |
Clave InChI |
GWVYGPHXCWUVKU-OFWHLMCXSA-N |
SMILES isomérico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4[C@H]6C[C@@H]([C@H](O6)COP(=O)(O)OC7C[C@@H](O[C@@H]7CO)N8C=CC(=NC8=O)N)O)N=C(NC5=O)N |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)C4=NC5=C(N4C6CC(C(O6)COP(=O)(O)OC7CC(OC7CO)N8C=CC(=NC8=O)N)O)N=C(NC5=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



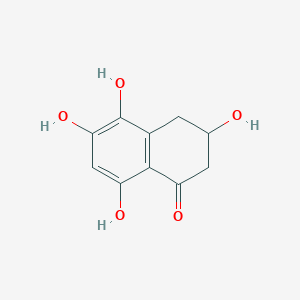
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)


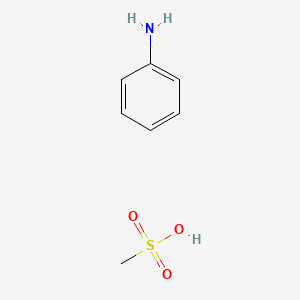

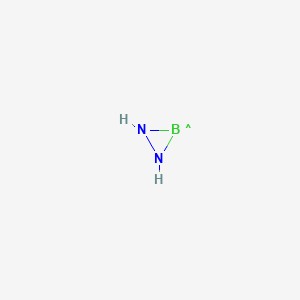
![4-(2-Cyanophenyl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14414771.png)

![2-Phenyl-4H-pyrimido[5,4-d][1,3]oxazine-4,6,8(5H,7H)-trione](/img/structure/B14414791.png)
